molecular formula C20H16F3N3O2 B5116381 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide

2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide

Numéro de catalogue B5116381
Poids moléculaire: 387.4 g/mol
Clé InChI: BFNSGEJGGJLWFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a critical enzyme in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mécanisme D'action

2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide targets BTK, a critical enzyme in BCR signaling. BTK is activated upon binding of the BCR to antigen, leading to downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide leads to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has been shown to have potent inhibitory effects on BTK activity in preclinical models. Inhibition of BTK by 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide leads to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis in B-cell malignancies. 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has also been shown to inhibit the production of autoantibodies and reduce inflammation in preclinical models of autoimmune diseases.

Avantages Et Limitations Des Expériences En Laboratoire

2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has several advantages as a tool compound for studying BCR signaling and B-cell biology. 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has potent and selective inhibition of BTK, making it a valuable tool for dissecting the role of BTK in B-cell signaling and function. 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has also shown promising results in preclinical models of B-cell malignancies and autoimmune diseases, making it a potential therapeutic agent.
One limitation of 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide is its solubility and stability in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Another limitation is the potential for off-target effects, which may affect the interpretation of experimental results.

Orientations Futures

There are several future directions for the study and development of 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide. One direction is the optimization of the synthesis method to improve the yields and purity of the compound. Another direction is the evaluation of 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide in clinical trials for the treatment of B-cell malignancies and autoimmune diseases.
In addition, further studies are needed to understand the mechanisms of resistance to BTK inhibitors, such as 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide, in B-cell malignancies. Understanding the mechanisms of resistance may lead to the development of novel therapeutic strategies to overcome resistance and improve patient outcomes.
Conclusion
2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders. 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has potent and selective inhibition of BTK, making it a valuable tool for studying BCR signaling and B-cell biology. Further studies are needed to optimize the synthesis method, evaluate 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide in clinical trials, and understand the mechanisms of resistance to BTK inhibitors.

Méthodes De Synthèse

The synthesis of 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide involves the reaction of 2-(3-pyridinyl)acetic acid with 2-chloro-3-(trifluoromethyl)phenol to form the intermediate compound 2-(3-pyridinyl)-N-(2-hydroxy-3-(trifluoromethyl)phenyl)acetamide. The intermediate is then reacted with 3-pyridinemethanamine to form the final product, 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Applications De Recherche Scientifique

2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has shown potent inhibition of BTK activity, leading to decreased BCR signaling, inhibition of cell proliferation, and induction of apoptosis in B-cell malignancies.
In addition to its potential in B-cell malignancies, 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. 2-(3-pyridinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide has been shown to inhibit BCR signaling in B-cells, leading to decreased production of autoantibodies and reduced inflammation.

Propriétés

IUPAC Name

2-pyridin-3-yl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-6-1-7-17(11-16)28-19-15(5-3-9-25-19)13-26-18(27)10-14-4-2-8-24-12-14/h1-9,11-12H,10,13H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNSGEJGGJLWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC(=O)CC3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.